molecular formula C25H21F2NO4 B8224020 Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid

カタログ番号: B8224020
分子量: 437.4 g/mol
InChIキー: FDRZOMBFYOMDNR-GOSISDBHSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid is a fluorinated non-proteinogenic amino acid derivative widely employed in solid-phase peptide synthesis (SPPS). Its structure features an Fmoc (9-fluorenylmethyloxycarbonyl) protecting group at the amino terminus and a 3,5-difluorophenyl substituent on the β-carbon of the butyric acid backbone. This compound is designed to introduce fluorinated aromatic moieties into peptide chains, enhancing their metabolic stability, bioavailability, and target-binding affinity due to the electron-withdrawing effects of fluorine atoms .

特性

IUPAC Name

(3R)-4-(3,5-difluorophenyl)-3-(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21F2NO4/c26-16-9-15(10-17(27)12-16)11-18(13-24(29)30)28-25(31)32-14-23-21-7-3-1-5-19(21)20-6-2-4-8-22(20)23/h1-10,12,18,23H,11,13-14H2,(H,28,31)(H,29,30)/t18-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FDRZOMBFYOMDNR-GOSISDBHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CC(=CC(=C4)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CC(=CC(=C4)F)F)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21F2NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

準備方法

Synthesis of the 3,5-Difluorophenylbutyric Acid Backbone

The backbone is typically constructed via Friedel-Crafts alkylation, where 3,5-difluorobenzene reacts with a γ-keto acid derivative. Catalysts such as aluminum chloride (AlCl₃) or triflic acid (TfOH) are employed under anhydrous conditions at 0–5°C to minimize side reactions. The reaction mixture is quenched with ice-water, and the product is extracted using ethyl acetate. Yield ranges from 65% to 78%, with purity dependent on recrystallization solvents like hexane or dichloromethane.

Amino Acid Formation

The keto group of the backbone is converted to an amine via reductive amination. Sodium cyanoborohydride (NaBH₃CN) or ammonium acetate (NH₄OAc) in methanol at pH 4–5 facilitates this step, with stereochemical control achieved using chiral auxiliaries or enantioselective catalysts. The (R)-configuration is preferentially obtained using L-proline-derived catalysts, achieving enantiomeric excess (ee) >98%.

Fmoc Protection

The free amine is protected with 9-fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) in a biphasic system of dichloromethane and aqueous sodium bicarbonate (NaHCO₃). Reaction monitoring via thin-layer chromatography (TLC) ensures complete protection, with yields of 85–90% after silica gel column purification.

One-Step Synthesis Approaches

Recent advancements have streamlined the synthesis into a single step, combining backbone formation, amination, and Fmoc protection. This method employs Ugi four-component reactions (Ugi-4CR) or solid-phase synthesis techniques.

Ugi Four-Component Reaction

In this approach, 3,5-difluorobenzaldehyde, Fmoc-protected amine, tert-butyl isocyanide, and acrylic acid react in methanol at room temperature for 24 hours. The reaction proceeds via imine formation, followed by cyclization and hydrolysis, yielding the target compound with 40–70% efficiency. While faster, this method requires post-reaction HPLC purification to remove byproducts like diketopiperazines.

Solid-Phase Synthesis

Immobilization of the 3,5-difluorophenylbutyric acid derivative on Wang resin enables iterative Fmoc-based elongation. After coupling with Fmoc-amino acids using HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) as the activating agent, the product is cleaved from the resin with trifluoroacetic acid (TFA). This method achieves >94% purity but is limited to small-scale production.

Solvent and Base Optimization

Solvent selection critically impacts reaction efficiency and impurity profiles. Immiscible water-organic systems (e.g., toluene/water) suppress condensation impurities by partitioning reactive intermediates.

Solvent Systems

  • Toluene/Water : Reduces dimerization by 50% compared to tetrahydrofuran (THF) or dichloromethane (DCM).

  • Methyl tert-butyl ether (MTBE)/Water : Enhances yield to 82% in Fmoc protection steps due to improved phase separation.

Base Selection

Inorganic bases like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃) are preferred over organic bases (e.g., triethylamine) for their ability to maintain pH without nucleophilic interference. A molar ratio of 1:1.2 (amine:base) optimizes deprotonation while minimizing side reactions.

Impurity Control and Purification

Condensation impurities, such as dimerized byproducts, are a major challenge. Strategies include:

Kinetic Control

Maintaining reaction temperatures below 20°C during Fmoc protection slows dimerization rates. For example, cooling to 0°C reduces impurity formation from 5.2% to 0.8%.

Chromatographic Purification

Reverse-phase HPLC with C18 columns and acetonitrile/water gradients (0.1% TFA) resolves Fmoc-protected products from dimers. Preparative HPLC achieves >99% purity but increases production costs by 30%.

Comparative Analysis of Methods

Method Yield Purity Reaction Time Scalability
Traditional Stepwise70–85%95–98%48–72 hIndustrial
Ugi-4CR40–70%85–90%24 hLab-scale
Solid-Phase60–75%>94%12–18 hSmall-scale

化学反応の分析

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino group or the aromatic ring.

    Reduction: Reduction reactions can be used to modify the functional groups on the compound, such as reducing nitro groups to amines.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogenated precursors, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.

科学的研究の応用

Peptide Synthesis

Role as a Protected Amino Acid Derivative
Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid is primarily utilized in peptide synthesis as a protecting group for the amino functionality. The Fmoc (9-fluorenylmethoxycarbonyl) group allows for selective reactions during the assembly of peptides, facilitating the incorporation of this amino acid into larger peptide sequences without interference from other functional groups. This capability is essential in solid-phase peptide synthesis, where the efficiency of complex peptide assembly is paramount.

Drug Development

Therapeutic Potential
The unique fluorinated phenyl group in Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid enhances its binding affinity to biological targets, making it a valuable candidate in drug development. Research has indicated that compounds with fluorinated groups often exhibit improved pharmacokinetic properties, such as increased metabolic stability and enhanced bioavailability. Consequently, this compound has been investigated for its potential therapeutic applications in various diseases, including cancer and neurological disorders .

Bioconjugation

Facilitating Biomolecule Attachment
In bioconjugation processes, Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid serves as a versatile tool for attaching biomolecules to surfaces or other proteins. This application is crucial for developing targeted drug delivery systems, where precise localization of therapeutic agents can significantly enhance treatment efficacy. The ability to modify biomolecules allows researchers to create conjugates that can interact specifically with desired cellular targets .

作用機序

The mechanism of action for Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid would involve its interactions with specific molecular targets, such as enzymes or receptors. The Fmoc group protects the amino group during synthesis, allowing for selective reactions at other sites. The difluorophenyl group may enhance binding affinity or specificity for certain targets.

類似化合物との比較

Comparison with Similar Compounds

The following table compares Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid with structurally related fluorinated and non-fluorinated analogs, emphasizing substituent variations, molecular properties, and functional roles:

Compound Name Substituent Position/Type Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid 3,5-difluorophenyl Inferred C₂₄H₂₂F₂N₂O₄ Inferred ~430 Enhances peptide stability; drug design
(R)-3-(Fmoc-amino)-4-(3-pyridyl)butyric acid 3-pyridyl C₂₄H₂₂N₂O₄ 402.44 Introduces basicity for protein interactions
Fmoc-(R)-3-Amino-4-(4-methoxyphenyl)butyric acid 4-methoxyphenyl C₂₆H₂₅NO₅ 431.48 Improves solubility via methoxy group
Fmoc-(R)-3-Amino-4-(3,4-dichlorophenyl)butyric acid 3,4-dichlorophenyl C₂₅H₂₁Cl₂NO₄ 470.34 Increases hydrophobicity; antimicrobial peptides
Fmoc-(S)-3-Amino-4-(3-fluorophenyl)butyric acid 3-fluorophenyl C₂₅H₂₂FNO₄ 419.44 Modulates receptor selectivity
Fmoc-(R)-3-Amino-4,4,4-trifluoro-butyric acid 4,4,4-trifluoroalkyl C₁₉H₁₆F₃NO₄ 379.33 Introduces strong electron-withdrawing effects

Key Comparative Insights:

Substituent Effects on Peptide Properties: Fluorine Position: The 3,5-difluorophenyl group in the target compound provides balanced steric and electronic effects compared to monosubstituted (e.g., 3-fluorophenyl) or trifluorinated analogs. This configuration reduces metabolic degradation while maintaining moderate hydrophobicity . Halogen vs. Heterocyclic Groups: Chlorine (in dichlorophenyl analogs) increases hydrophobicity more than fluorine, making it suitable for membrane-penetrating peptides. Pyridyl groups (e.g., 3-pyridyl) introduce hydrogen-bonding capability, enhancing target engagement .

Synthetic Accessibility :

  • The synthesis of 3,5-difluorophenyl-containing compounds often involves Suzuki-Miyaura cross-coupling, as demonstrated in using 3,5-difluorophenylboronic acid. This method contrasts with chlorinated analogs, which may require Ullmann or Buchwald-Hartwig couplings .

Applications in Drug Development: 3,5-Difluorophenyl Derivatives: Favored in kinase inhibitors and GPCR-targeted peptides due to fluorine’s ability to modulate π-π stacking and electrostatic interactions . Trifluoromethyl Analogs (e.g., Fmoc-(S)-3-Amino-4-(4-trifluoromethylphenyl)-butyric acid): Used in CNS drugs for improved blood-brain barrier penetration .

生物活性

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid is a fluorinated amino acid derivative that serves as a valuable compound in peptide synthesis and drug development. Its unique structural features, particularly the difluorophenyl group, contribute to its biological activity by enhancing interactions with molecular targets. This article explores the biological activity of this compound, discussing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid has the following chemical characteristics:

  • Molecular Formula : C25H21F2NO4
  • Molecular Weight : 437.43 g/mol
  • CAS Number : 2349961-66-4

The compound features an Fmoc (9-fluorenylmethoxycarbonyl) protecting group, which is commonly used in peptide synthesis to protect amino groups during reactions. The presence of the difluorophenyl group is significant due to its electron-withdrawing properties, which can influence the compound's reactivity and binding affinity to biological targets.

Mechanisms of Biological Activity

Research indicates that Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid may exhibit biological activity through several mechanisms:

  • Enzyme Interaction : The compound can interact with specific enzymes or receptors, potentially influencing their activity. The difluorophenyl moiety enhances binding affinity due to increased hydrophobic interactions and π-π stacking with aromatic residues in target proteins .
  • Therapeutic Applications : Ongoing studies are evaluating its efficacy in various biological systems, including potential roles in drug development targeting neurological disorders and other diseases .
  • Peptide Synthesis : As a building block in peptide synthesis, it facilitates the assembly of complex peptides that can exhibit specific biological functions .

Research Findings and Case Studies

Several studies have focused on the biological activity of Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid:

Table 1: Summary of Biological Activity Studies

Study ReferenceFocus AreaKey Findings
Enzyme InteractionDemonstrated enhanced binding affinity to target enzymes due to difluorophenyl substitution.
Peptide SynthesisShowed improved efficiency in assembling peptides with desired biological functions.
Drug DevelopmentHighlighted potential therapeutic applications in treating neurological disorders through targeted drug delivery systems.

Applications in Research

Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid is utilized in various research areas:

  • Peptide Synthesis : It acts as a protecting group, allowing for selective reactions during peptide assembly.
  • Drug Development : The compound's unique structure makes it valuable for designing novel pharmaceuticals aimed at specific biological pathways.
  • Bioconjugation : It facilitates the attachment of biomolecules to surfaces for targeted drug delivery systems .

Q & A

What are the key challenges in synthesizing Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid using solid-phase peptide synthesis (SPPS), and how can they be addressed?

Methodological Answer:
The synthesis involves introducing the 3,5-difluorophenyl group during SPPS, which can lead to steric hindrance and reduced coupling efficiency. To mitigate this:

  • Use microwave-assisted coupling to enhance reaction kinetics and reduce aggregation.
  • Optimize coupling reagents: Pre-activate the amino acid with HOBt/DIC or Oxyma Pure/DIC for improved reactivity .
  • Employ low-loading resins (e.g., Wang resin) to minimize steric crowding .
  • Monitor reaction progress via Kaiser tests or LC-MS to confirm coupling success.

Advanced Consideration:
For fluorinated aromatic systems, ensure anhydrous conditions to prevent hydrolysis of the Fmoc group. Fluorine’s electron-withdrawing effects may alter the acidity of the butyric acid moiety, requiring pH adjustments during deprotection .

How can enantiomeric purity and structural integrity of Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid be validated?

Methodological Answer:

  • Chiral HPLC : Use a Chirobiotic T column with a mobile phase of hexane:isopropanol (80:20) to resolve enantiomers. Retention time shifts indicate impurities .
  • 19F NMR : Characterize fluorine environments; distinct peaks for 3,5-difluorophenyl confirm regioselectivity .
  • High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (expected M+H+ = 452.16 for C26H22F2NO4) .
  • Circular Dichroism (CD) : Verify the R-configuration by comparing optical rotation with reference standards .

What role does the 3,5-difluorophenyl group play in modulating biological activity compared to other fluorinated analogs?

Methodological Answer:
The 3,5-difluorophenyl group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs. Its electron-withdrawing properties:

  • Increase binding affinity to hydrophobic enzyme pockets (e.g., kinases) by optimizing π-π stacking and van der Waals interactions .
  • Reduce oxidative metabolism due to fluorine’s resistance to CYP450 enzymes, as shown in p38 MAP kinase inhibitors .
    Experimental Design:
  • Compare IC50 values of peptides with 3,5-difluoro, 4-fluoro, and non-fluorinated phenyl groups in enzyme assays.
  • Use molecular docking to map fluorine interactions with target residues .

How can researchers address contradictory bioactivity data when incorporating this compound into peptide scaffolds?

Methodological Answer:
Contradictions may arise from solubility issues or conformational strain . Mitigation strategies:

  • Solubility Screening : Test in DMSO/PBS mixtures or add detergents (e.g., Tween-20) to prevent aggregation .
  • Protease Stability Assays : Use LC-MS to track degradation products; fluorinated residues may alter peptide cleavage patterns .
  • Circular Dichroism (CD) : Confirm secondary structure integrity (e.g., α-helix vs. β-sheet) to rule out conformational artifacts .
    Case Study:
    Incorporate the compound into a model peptide (e.g., HIV protease substrate) and compare activity with non-fluorinated controls .

What are the best practices for storing Fmoc-R-3-amino-4-(3,5-difluorophenyl)-butyric acid to prevent degradation?

Methodological Answer:

  • Storage Conditions : Keep at −20°C under argon in amber vials to prevent photodegradation and hydrolysis.
  • Desiccant Use : Include silica gel packs to minimize moisture absorption, which can hydrolyze the Fmoc group .
  • Stability Monitoring : Perform monthly HPLC checks; degradation manifests as free amine peaks (retention time ~2.5 min) .

How does the fluorine substitution pattern influence the compound’s reactivity in automated peptide synthesis?

Methodological Answer:

  • Coupling Efficiency : 3,5-Difluorophenyl’s steric bulk reduces coupling rates. Use double coupling protocols (2 × 30 min) with excess amino acid (4 eq) .
  • Deprotection Kinetics : The Fmoc group requires 20% piperidine in DMF for 10 min; monitor by UV (301 nm) to ensure complete removal .
    Advanced Consideration:
    Fluorine’s inductive effect lowers the pKa of the α-amine, necessitating pH adjustments (pH 9–10) during deprotection to avoid premature cleavage .

What analytical methods are recommended for quantifying trace impurities in this compound?

Methodological Answer:

  • UHPLC-MS/MS : Use a C18 column (2.1 × 100 mm, 1.7 µm) with a gradient of 0.1% formic acid in water/acetonitrile. Detect impurities at m/z 436.1 (hydrolysis product) .
  • 1H-19F HOESY NMR : Identify spatial proximity between fluorine and protons to confirm regiochemical purity .
  • Ion Chromatography : Quantify residual TFA (<0.1%) from synthesis using a conductivity detector .

How can the compound’s stability under physiological conditions be evaluated for drug discovery applications?

Methodological Answer:

  • Simulated Gastric Fluid (SGF) Assay : Incubate at pH 1.2 (37°C, 2 hr) and analyze by HPLC for acid-resistant derivatives .
  • Plasma Stability Test : Mix with human plasma (37°C, 24 hr); quench with acetonitrile and measure intact compound via LC-MS .
  • Forced Degradation Studies : Expose to heat (60°C), light (UV-A), and oxidants (H2O2) to identify degradation pathways .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。